molecular formula C23H16BrNO3 B4965937 4-[4-(benzyloxy)-3-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

4-[4-(benzyloxy)-3-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B4965937
M. Wt: 434.3 g/mol
InChI Key: WZAKZPXSQPBVCB-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(benzyloxy)-3-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the oxazole family and has a molecular formula of C24H17BrN2O2.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-3-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various cellular pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
The compound has been shown to exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and antimicrobial properties. Furthermore, it has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments, including its ease of synthesis and low toxicity. However, its limited solubility in water can pose a challenge for certain experiments.

Future Directions

There are several potential future directions for research on 4-[4-(benzyloxy)-3-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one. These include further studies on its mechanism of action, optimization of its synthesis, and evaluation of its potential as a therapeutic agent for various diseases. Additionally, its potential as a fluorescent probe for imaging applications could also be explored.

Synthesis Methods

The synthesis of 4-[4-(benzyloxy)-3-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one involves the reaction of 4-bromo-3-hydroxybenzaldehyde with benzyl 2-amino-2-phenylacetate in the presence of acetic acid and acetic anhydride. The reaction proceeds through a Schiff base intermediate and is followed by cyclization to form the oxazole ring.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the field of medicinal chemistry, where it has been evaluated for its potential as an anti-cancer agent. It has also been studied for its anti-inflammatory and antimicrobial properties.

properties

IUPAC Name

(4Z)-4-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO3/c24-19-13-17(11-12-21(19)27-15-16-7-3-1-4-8-16)14-20-23(26)28-22(25-20)18-9-5-2-6-10-18/h1-14H,15H2/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAKZPXSQPBVCB-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[4-(benzyloxy)-3-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one

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